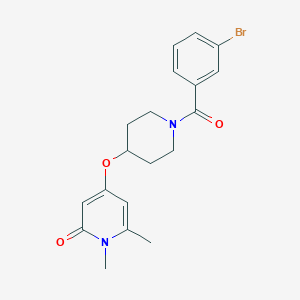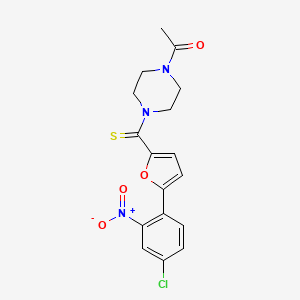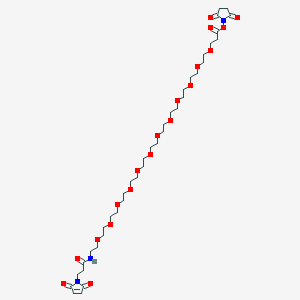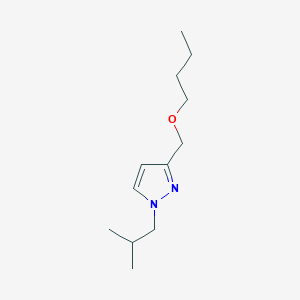
3-(butoxymethyl)-1-isobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential use in research applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. We will also explore the potential future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with the GABA-A receptor. This compound has been found to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic drugs.
Biochemical and Physiological Effects:
In addition to its modulatory effect on the GABA-A receptor, 3-(butoxymethyl)-1-isobutyl-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer’s and Parkinson’s. It has also been found to have a protective effect on the liver, making it a potential candidate for the development of new hepatoprotective drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration in in vitro and in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(butoxymethyl)-1-isobutyl-1H-pyrazole. One of the most promising areas of research is in the development of new anxiolytic and hypnotic drugs. This compound has been found to have a similar mechanism of action to benzodiazepines, but with fewer side effects. Another potential area of research is in the development of new hepatoprotective drugs. This compound has been found to have a protective effect on the liver, which could be useful in the treatment of various liver diseases. Finally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various neurological and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of isobutyl hydrazine with butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-(butoxymethyl)-1-isobutyl-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. One of the most promising applications of this compound is in the field of neuroscience. It has been found to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This makes it a potential candidate for the development of new anxiolytic and hypnotic drugs.
Propiedades
IUPAC Name |
3-(butoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-5-8-15-10-12-6-7-14(13-12)9-11(2)3/h6-7,11H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWBRDDBMJHYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-isobutyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844072.png)
![3,6-Dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844073.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)
![1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2844077.png)
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)
![8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

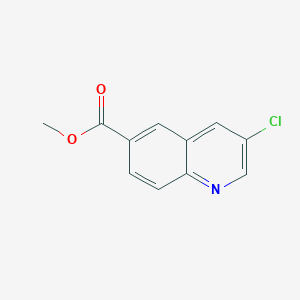
![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)
